An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethoxybenzene-D10
An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethoxybenzene-D10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Dimethoxybenzene-D10, a deuterated analog of 1,3-dimethoxybenzene (B93181). This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds for quantitative analysis.
Introduction
1,3-Dimethoxybenzene-D10 is a synthetic, stable isotope-labeled compound where ten hydrogen atoms in the 1,3-dimethoxybenzene molecule have been replaced with deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.[1] Its near-identical chemical and physical properties to the unlabeled analog ensure it behaves similarly during sample preparation and chromatographic separation, while its distinct mass allows for accurate and precise quantification.
Chemical and Physical Properties
The chemical properties of 1,3-Dimethoxybenzene-D10 are primarily defined by its molecular structure. The following tables summarize the key chemical and physical properties. Data for the deuterated compound is provided where available. In cases where specific data for the D10 analog is not available, data for the non-deuterated form (1,3-Dimethoxybenzene) is provided as a close approximation, given that isotopic labeling generally has a minimal effect on these bulk properties.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | 1,3-Dimethoxybenzene-D10 | - |
| Synonyms | m-Dimethoxybenzene-D10, Resorcinol Dimethyl Ether-D10 | [2] |
| Molecular Formula | C₆D₄(OCD₃)₂ | [2] |
| Molecular Weight | 148.23 g/mol | [2] |
| CAS Number | 340257-57-0 | [2] |
| Isotopic Enrichment | ≥99 atom % D | [2] |
Table 2: Physical Properties (Non-Deuterated 1,3-Dimethoxybenzene)
| Property | Value | Source |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 217.5 °C at 760 mmHg | [4] |
| 85-87 °C at 7 mmHg | [5][6][7] | |
| Melting Point | -52 °C | [3][4][5] |
| Density | 1.055 g/mL at 25 °C | [5][6][7] |
| Refractive Index | n20/D 1.524 | [5][6][7] |
| Solubility | Slightly soluble in water. Miscible with toluene. | [3][5][6] |
| Vapor Pressure | 0.2 mmHg at 25 °C | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and quantification of 1,3-Dimethoxybenzene-D10.
Mass Spectrometry
The mass spectrum of 1,3-Dimethoxybenzene-D10 will exhibit a molecular ion peak at m/z 148.23, corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of the non-deuterated compound, with shifts in fragment masses corresponding to the incorporated deuterium atoms. The mass spectrum of the non-deuterated 1,3-dimethoxybenzene shows a prominent molecular ion peak at m/z 138.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the substitution of protons with deuterium, the ¹H NMR spectrum of 1,3-Dimethoxybenzene-D10 will show a significant reduction or absence of signals corresponding to the aromatic and methoxy (B1213986) protons. A ¹³C NMR spectrum would show signals for the carbon atoms, though the coupling patterns might be affected by the adjacent deuterium atoms. The ¹H NMR spectrum of the non-deuterated compound can be found in various databases for comparison.[9][10]
Stability and Storage
1,3-Dimethoxybenzene-D10 is a stable compound under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
Experimental Protocols
The primary application of 1,3-Dimethoxybenzene-D10 is as an internal standard in quantitative analytical methods. Below is a generalized experimental protocol for its use in a typical LC-MS/MS workflow for the quantification of an analyte in a biological matrix.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1,3-Dimethoxybenzene-D10 and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a stock solution.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the non-deuterated analyte (1,3-dimethoxybenzene or the target analyte) in a similar manner.
-
Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a range of concentrations that bracket the expected analyte concentration in the samples. Each calibration standard should be spiked with a fixed concentration of the 1,3-Dimethoxybenzene-D10 internal standard working solution.
Sample Preparation (Protein Precipitation)
-
Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a small volume of the 1,3-Dimethoxybenzene-D10 internal standard working solution.
-
Precipitation: Add a protein precipitation agent (e.g., three volumes of cold acetonitrile) to the sample.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge the sample at a high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject an aliquot of the prepared sample onto an appropriate liquid chromatography column to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and 1,3-Dimethoxybenzene-D10 should be monitored.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for a quantitative analysis using 1,3-Dimethoxybenzene-D10 as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship of Internal Standard Method
This diagram illustrates the principle behind using a deuterated internal standard for accurate quantification.
Caption: Principle of the internal standard method for quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dimethoxybenzene | CAS#:151-10-0 | Chemsrc [chemsrc.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 151-10-0 CAS MSDS (1,3-Dimethoxybenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1,3-Dimethoxybenzene = 98 151-10-0 [sigmaaldrich.com]
- 8. Benzene, 1,3-dimethoxy- [webbook.nist.gov]
- 9. 1,3-Dimethoxybenzene(151-10-0) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
